Cas no 518330-99-9 (pentyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate)

Pentyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate is a structurally complex sulfonamide derivative featuring a benzofuran core with a nitro-substituted aromatic sulfonamide group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a scaffold for bioactive molecules. The presence of the nitro and sulfonamide functionalities suggests possible applications in enzyme inhibition or receptor modulation. The pentyl ester moiety enhances lipophilicity, which may improve membrane permeability. Its well-defined structure allows for precise modifications, making it a valuable intermediate in the synthesis of novel therapeutic agents. Analytical characterization is facilitated by its distinct functional groups, ensuring reliable quality control in research settings.
pentyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate structure
518330-99-9 structure
Product Name:pentyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate
CAS No:518330-99-9
MF:C22H24N2O7S
MW:460.500164985657
CID:6368113
PubChem ID:18558911
Update Time:2025-05-26

pentyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • pentyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate
    • 3-Benzofurancarboxylic acid, 2-methyl-5-[[(4-methyl-3-nitrophenyl)sulfonyl]amino]-, pentyl ester
    • AKOS001675406
    • F1269-1889
    • pentyl 2-methyl-5-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate
    • pentyl 2-methyl-5-(4-methyl-3-nitrophenylsulfonamido)benzofuran-3-carboxylate
    • 518330-99-9
    • pentyl 2-methyl-5-[(4-methyl-3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate
    • Inchi: 1S/C22H24N2O7S/c1-4-5-6-11-30-22(25)21-15(3)31-20-10-8-16(12-18(20)21)23-32(28,29)17-9-7-14(2)19(13-17)24(26)27/h7-10,12-13,23H,4-6,11H2,1-3H3
    • InChI Key: MVENOIDKNNLBBP-UHFFFAOYSA-N
    • SMILES: O1C2=CC=C(NS(C3=CC=C(C)C([N+]([O-])=O)=C3)(=O)=O)C=C2C(C(OCCCCC)=O)=C1C

Computed Properties

  • Exact Mass: 460.13042228g/mol
  • Monoisotopic Mass: 460.13042228g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 9
  • Complexity: 763
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 140Ų

Experimental Properties

  • Density: 1.339±0.06 g/cm3(Predicted)
  • Boiling Point: 599.4±60.0 °C(Predicted)
  • pka: 7.42±0.30(Predicted)

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pentyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate Related Literature

Additional information on pentyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate

Pentyl 2-Methyl-5-(4-Methyl-3-Nitrobenzenesulfonamido)-1-Benzofuran-3-Carboxylate: A Comprehensive Overview

The compound CAS No. 518330-99-9, commonly referred to as pentyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate, is a highly specialized organic compound with significant potential in various fields of chemical research and application. This compound is characterized by its complex structure, which includes a benzofuran ring system, a sulfonamide group, and a pentyl ester moiety. The combination of these functional groups makes it a versatile molecule with unique properties that have been explored in recent studies.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging advanced techniques such as Suzuki coupling and Stille coupling reactions. These methods have not only improved the yield but also enhanced the purity of the compound, making it more suitable for high-throughput screening in pharmaceutical research. The sulfonamide group, in particular, has been shown to play a critical role in modulating the pharmacokinetic properties of the molecule, including its bioavailability and metabolic stability.

One of the most intriguing aspects of this compound is its potential application in drug discovery. Researchers have identified that the benzofuran ring system can serve as a scaffold for developing bioactive molecules with anti-inflammatory and anticancer properties. For instance, studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, preliminary in vitro assays have shown promising results in terms of cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.

In addition to its pharmacological applications, this compound has also garnered attention in materials science due to its unique electronic properties. The conjugated system within the benzofuran ring and the electron-withdrawing sulfonamide group contribute to its optical and electronic characteristics, making it a candidate for use in organic electronics. Recent studies have explored its potential as a component in organic light-emitting diodes (OLEDs) and photovoltaic devices, where its ability to facilitate charge transport could enhance device performance.

The synthesis of this compound involves a multi-step process that requires meticulous control over reaction conditions to ensure optimal yields and purity. Key steps include the formation of the benzofuran ring through cyclization reactions, followed by the introduction of the sulfonamide group via nucleophilic substitution. The final step involves esterification to attach the pentyl group, completing the structure of the molecule. Researchers have optimized these steps using green chemistry principles, reducing waste and improving sustainability.

From an analytical standpoint, modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been instrumental in confirming the structure and purity of this compound. These techniques provide detailed insights into the molecular architecture, enabling researchers to validate their synthetic strategies and characterize intermediates along the synthesis pathway.

Looking ahead, ongoing research is focused on further exploring the biological activity of this compound and its derivatives. Collaborative efforts between academic institutions and pharmaceutical companies are paving the way for new discoveries that could expand its therapeutic applications. Moreover, advancements in computational chemistry are being utilized to predict and design novel analogs with improved pharmacokinetic profiles, enhancing their suitability for clinical trials.

In conclusion, pentyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthetic and analytical techniques, positions it as a valuable tool for advancing scientific research and innovation.

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